2-(Tritylthio)ethylamine hydrochloride
Overview
Description
“2-(Tritylthio)ethylamine hydrochloride” is a chemical compound with the molecular formula C21H22ClNS . It has a molecular weight of 355.9 g/mol . This compound is also known by other names such as “Trt-cysteamine hydrochloride”, “S-Tritylcysteamine Hydrochloride”, and "2-tritylsulfanylethanamine;hydrochloride" .
Molecular Structure Analysis
The InChI code for “2-(Tritylthio)ethylamine hydrochloride” is 1S/C21H21NS.ClH/c22-16-17-23-21(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15H,16-17,22H2;1H
. The Canonical SMILES for this compound is C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCN.Cl
.
Physical And Chemical Properties Analysis
“2-(Tritylthio)ethylamine hydrochloride” has a molecular weight of 355.9 g/mol . It has 2 hydrogen bond donor count and 2 hydrogen bond acceptor count . The compound has a rotatable bond count of 6 . The exact mass and monoisotopic mass of the compound is 355.1161486 g/mol . The topological polar surface area of the compound is 51.3 Ų .
Scientific Research Applications
Drug Delivery Applications : Chitosan hydrogels cross-linked with tris(2-(2-formylphenoxy)ethyl)amine exhibit potential for targeted drug delivery, improved bioavailability, and systemic drug delivery (Karimi et al., 2018).
Antiviral Research : A study on N, N-dimethyl-2-(p-alkylbenzhydrylthio) ethylamine hydrochloride revealed significant in vivo effects against the Nakayama strain of Japanese B encephalitis virus (Takahashi et al., 1960).
Neuropharmacology : Research indicates that Tris buffer, a related compound, can reduce excitatory and inhibitory responses in Aplysia neurons, impacting their function in pharmacological studies (Wilson et al., 1977).
Antibacterial Applications : Ethylamine hydroxyethyl chitosan (EHCs), a water-soluble chitosan derivative, demonstrates antibacterial activity against Escherichia coli, suggesting its use in food packaging and cosmetics (Xie et al., 2007).
Pharmaceutical Synthesis : The synthesis of 2-hydroxy-N,N-bis(2-aminoethyl)ethylamine was achieved with a high purity and yield, showing promise for pharmaceutical applications (Jin Yi-cui, 2005).
Antidepressant Research : Derivatives of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine, such as venlafaxine, show potential antidepressant activity (Yardley et al., 1990).
Drug Development : A study on a 2-(3,4-dimethoxyphenyl)ethylamine derivative highlights the need for improved dissolution rates and stable crystal forms for stable manufacturing in oral administration (Morita et al., 1995).
Antitrypanosomal Agent Design : Thiazol-2-ethylamines with specific structural features exhibit higher antitrypanosomal activity, useful in designing new antitrypansomal agents (Amin et al., 2017).
Safety And Hazards
The safety data sheet for “2-(Tritylthio)ethylamine hydrochloride” indicates that it is an extremely flammable gas and contains gas under pressure; it may explode if heated . It causes serious eye irritation and is harmful if inhaled . It may also cause respiratory irritation . Precautionary measures include avoiding breathing the gas, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing eye protection/face protection .
properties
IUPAC Name |
2-tritylsulfanylethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NS.ClH/c22-16-17-23-21(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15H,16-17,22H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSXAHLRIYRHBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20934636 | |
Record name | 2-[(Triphenylmethyl)sulfanyl]ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20934636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Tritylthio)ethylamine hydrochloride | |
CAS RN |
15297-43-5 | |
Record name | 15297-43-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129894 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-[(Triphenylmethyl)sulfanyl]ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20934636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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